molecular formula C13H11NO4S B14578540 1-(3-Methylbenzene-1-sulfonyl)-2-nitrobenzene CAS No. 61174-14-9

1-(3-Methylbenzene-1-sulfonyl)-2-nitrobenzene

Cat. No.: B14578540
CAS No.: 61174-14-9
M. Wt: 277.30 g/mol
InChI Key: DPGDNGOVOQOQIF-UHFFFAOYSA-N
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Description

1-(3-Methylbenzene-1-sulfonyl)-2-nitrobenzene is an organic compound that features a sulfonyl group attached to a benzene ring, which is further substituted with a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylbenzene-1-sulfonyl)-2-nitrobenzene typically involves the sulfonylation of 3-methylbenzene followed by nitration. The reaction conditions for sulfonylation often include the use of sulfonyl chloride and a base such as pyridine or triethylamine. The nitration step usually involves the use of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylbenzene-1-sulfonyl)-2-nitrobenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Products may include sulfonic acids or sulfonates.

    Reduction: The major product is 1-(3-Methylbenzene-1-sulfonyl)-2-aminobenzene.

    Substitution: Products depend on the nucleophile used, resulting in various substituted benzene derivatives.

Scientific Research Applications

1-(3-Methylbenzene-1-sulfonyl)-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzene-1-sulfonyl)-2-nitrobenzene involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include the inhibition or activation of specific enzymes, leading to changes in biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methylbenzene-1-sulfonyl)-2-aminobenzene: Similar structure but with an amine group instead of a nitro group.

    1-(3-Methylbenzene-1-sulfonyl)-3-nitrobenzene: Similar structure but with the nitro group in a different position.

    1-(4-Methylbenzene-1-sulfonyl)-2-nitrobenzene: Similar structure but with the methyl group in a different position.

Uniqueness

1-(3-Methylbenzene-1-sulfonyl)-2-nitrobenzene is unique due to the specific positioning of the sulfonyl and nitro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

61174-14-9

Molecular Formula

C13H11NO4S

Molecular Weight

277.30 g/mol

IUPAC Name

1-(3-methylphenyl)sulfonyl-2-nitrobenzene

InChI

InChI=1S/C13H11NO4S/c1-10-5-4-6-11(9-10)19(17,18)13-8-3-2-7-12(13)14(15)16/h2-9H,1H3

InChI Key

DPGDNGOVOQOQIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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